(3-Nitrobenzyl)triphenylphosphoniuM chloride
Overview
Description
(3-Nitrobenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C25H21ClNO2P and a molecular weight of 433.87 g/mol . It is characterized by the presence of a triphenylphosphonium group attached to a 3-nitrobenzyl moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of (3-Nitrobenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 3-nitrobenzyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(3-Nitrobenzyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Wittig Reaction: It can participate in Wittig reactions to form alkenes by reacting with carbonyl compounds.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Nitrobenzyl)triphenylphosphonium chloride has several applications in scientific research:
Mitochondrial Targeting: Due to its lipophilic nature, it accumulates in mitochondria, making it useful for studying mitochondrial function and dysfunction.
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the preparation of alkenes via the Wittig reaction.
Biological Studies: Its ability to induce mitochondrial membrane potential collapse is valuable in understanding diseases associated with mitochondrial impairment.
Mechanism of Action
The mechanism of action of (3-Nitrobenzyl)triphenylphosphonium chloride involves its accumulation in mitochondria due to its lipophilic nature. Once inside the mitochondria, it can induce the collapse of the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction. This property is exploited in studies related to mitochondrial diseases and dysfunction.
Comparison with Similar Compounds
(3-Nitrobenzyl)triphenylphosphonium chloride can be compared with other triphenylphosphonium compounds such as benzyltriphenylphosphonium chloride and benzyltriphenylphosphonium bromide . While these compounds share a similar triphenylphosphonium core, the presence of different substituents (e.g., nitro group in this compound) imparts unique reactivity and applications. For instance, the nitro group in this compound allows for specific reactions and targeting mechanisms not available to its analogs.
Similar Compounds
- Benzyltriphenylphosphonium chloride
- Benzyltriphenylphosphonium bromide
Properties
IUPAC Name |
(3-nitrophenyl)methyl-triphenylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2P.ClH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKYBYNKMQZFJL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClNO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597087 | |
Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34906-44-0 | |
Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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